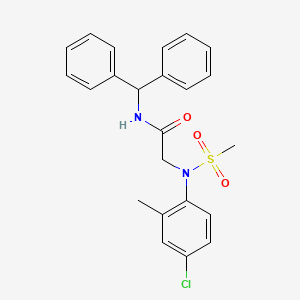![molecular formula C13H17N3OS B12480298 3-amino-4,6-dimethyl-N-propylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12480298.png)
3-amino-4,6-dimethyl-N-propylthieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4,6-dimethyl-N-propylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4,6-dimethyl-N-propylthieno[2,3-b]pyridine-2-carboxamide typically involves the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide in DMF at 50°C. This is followed by the addition of an α-halo ketone and subsequent cyclization to form the thieno[2,3-b]pyridine core
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-4,6-dimethyl-N-propylthieno[2,3-b]pyridine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidative dimerization under hypochlorite oxidation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in an appropriate solvent.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidative dimerization products.
Substitution: N-substituted derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-amino-4,6-dimethyl-N-propylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4,6-dimethyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide .
- 3-amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide .
Uniqueness
3-amino-4,6-dimethyl-N-propylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-propyl group, in particular, can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H17N3OS |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
3-amino-4,6-dimethyl-N-propylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H17N3OS/c1-4-5-15-12(17)11-10(14)9-7(2)6-8(3)16-13(9)18-11/h6H,4-5,14H2,1-3H3,(H,15,17) |
InChI Key |
YZLLBGXYIYBYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-3,5-dinitro-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide](/img/structure/B12480218.png)
![Methyl 3-{[(2,4-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12480222.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B12480223.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B12480226.png)
![6-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(3-chloro-4-methylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12480231.png)
![3-({3-[(2-Chloro-4-fluorobenzyl)oxy]benzyl}amino)-4-methylbenzoic acid](/img/structure/B12480240.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-butoxybenzamide](/img/structure/B12480246.png)
![ethyl N-[(2,4-dimethoxyphenyl)carbamoyl]-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B12480252.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12480255.png)
![N~2~-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12480261.png)
![N-(4,6-dimethylpyrimidin-2-yl)-4-[(E)-pyrrolidin-1-yldiazenyl]benzenesulfonamide](/img/structure/B12480269.png)
![2-Amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B12480273.png)

![ethyl 2-(morpholin-4-yl)-5-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12480302.png)
